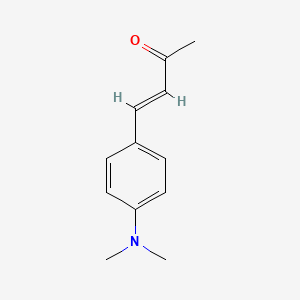

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMOQOMGCKCSEJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876842 | |

| Record name | 3-Buten-2-one,4-(4-dimethylaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-53-1, 30625-58-2 | |

| Record name | 4-(4-N,N-Dimethylaminophenyl)but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(Dimethylamino)phenyl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5432-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one,4-(4-dimethylaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activities of chalcone derivatives

Title: The Privileged Scaffold: A Technical Deep Dive into the Biological Activities of Chalcone Derivatives

Abstract This technical guide provides a comprehensive analysis of chalcone (1,3-diaryl-2-propen-1-one) derivatives, examining their status as "privileged scaffolds" in medicinal chemistry. We explore the causality between their chemical structure and diverse biological activities, specifically focusing on anticancer and anti-inflammatory mechanisms.[1][2] The guide includes detailed synthetic protocols, structure-activity relationship (SAR) analyses, and validated experimental workflows, supported by quantitative data and pathway visualizations.[3]

Introduction: The Chalcone Scaffold

Chalcones are open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one framework.[3][4] They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[3][5] In drug discovery, they are termed "privileged scaffolds" because their core structure—consisting of two aromatic rings (A and B) linked by a three-carbon

The electrophilic nature of the

Chemistry & Synthesis

The synthesis of chalcones is predominantly achieved via the Claisen-Schmidt condensation.[3][4][5][6][7][8] This reaction offers high atom economy and adaptability for generating diverse libraries of derivatives.

Mechanism of Synthesis

The reaction involves the condensation of an aromatic ketone (acetophenone) with an aromatic aldehyde (benzaldehyde) in the presence of a strong base.

Figure 1: Claisen-Schmidt Condensation Workflow

Caption: Step-wise mechanism of base-catalyzed Claisen-Schmidt condensation yielding the chalcone scaffold.

Experimental Protocol: Base-Catalyzed Synthesis

Objective: Synthesis of (E)-1,3-diphenyl-2-propen-1-one.

Reagents:

-

Acetophenone (10 mmol)

-

Benzaldehyde (10 mmol)

-

Ethanol (95%, 15 mL)

-

Sodium Hydroxide (NaOH) solution (40% aq., 5 mL)

-

Ice-cold distilled water

-

Recrystallization solvent (Ethanol or Ethyl Acetate)

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 15 mL of ethanol.

-

Catalysis: Place the flask in an ice bath (0–4°C). Add the NaOH solution dropwise over 5 minutes to prevent an uncontrolled exotherm, which can lead to Cannizzaro side reactions.

-

Reaction: Remove the ice bath and stir the mixture vigorously at room temperature (25°C) for 3–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The product typically appears as a yellow precipitate.

-

Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base). Stir for 15 minutes.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) until the filtrate is neutral pH.

-

Purification: Recrystallize the crude solid from hot ethanol. Dry in a vacuum desiccator.

-

Validation: Confirm structure via

H-NMR (characteristic doublet signals for

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of chalcones is dictated by the substitution patterns on Ring A (derived from acetophenone) and Ring B (derived from aldehyde).

Table 1: SAR Generalizations for Chalcone Derivatives

| Structural Region | Modification | Biological Impact | Mechanism |

| Reduction of double bond | Loss of Activity | Removes Michael acceptor capability; prevents covalent binding to cysteine. | |

| Ring A | Hydroxyl (-OH) at C-2' | Enhanced Anti-inflammatory | Facilitates intramolecular H-bonding; improves metabolic stability. |

| Ring A | Prenyl groups | Enhanced Antimicrobial | Increases lipophilicity, aiding membrane penetration. |

| Ring B | Electron-Withdrawing Groups (F, Cl, NO | Enhanced Anticancer | Increases electrophilicity of the enone, promoting interaction with tubulin or thioredoxin reductase. |

| Ring B | Trimethoxy (3,4,5-OMe) | Tubulin Inhibition | Mimics the structure of Combretastatin A-4; prevents microtubule polymerization. |

Key Biological Activities & Mechanisms[1][2][9][10][11][12][13][14]

Anticancer Activity

Chalcones exhibit pleiotropic anticancer effects.[1][5][9][10] They do not rely on a single pathway but rather "attack" the cancer cell on multiple fronts:

-

Cell Cycle Arrest: Inhibition of Cyclin-Dependent Kinases (CDKs), arresting cells at G2/M phase.

-

Tubulin Interference: Binding to the colchicine site of tubulin, preventing microtubule assembly.

-

Apoptosis Induction: Increasing the Bax/Bcl-2 ratio, leading to Cytochrome c release and Caspase-3 activation.

Figure 2: Anticancer Signaling Pathways Targeted by Chalcones

Caption: Multi-target mechanism of chalcones inducing apoptosis via mitochondrial and tubulin pathways.

Anti-inflammatory Activity

The primary mechanism involves the downregulation of the NF-κB pathway .[11] Under inflammatory stimuli (LPS), IκB kinase (IKK) phosphorylates IκB, leading to its degradation and the release of NF-κB (p65/p50 dimer). Chalcones (specifically 2'-hydroxychalcones) inhibit IKK, preventing this translocation. This suppresses the expression of pro-inflammatory enzymes like iNOS and COX-2 .[8][11]

Quantitative Data: Comparative Potency (IC

Table 2: IC

| Compound Class | Target Cell Line | IC | Reference |

| Sulfonamide-Chalcone Hybrid | HCT-116 (Colon Cancer) | 0.11 µg/mL | [Slawinski et al., 2023] |

| Bis-Chalcone (42a) | MCF-7 (Breast Cancer) | 1.9 µM | [Burmaoglu et al., 2019] |

| Coumarin-Chalcone Hybrid | HCT-116 | 3.60 µM | [Wang et al., 2018] |

| Prenylated Chalcone (27) | LNCaP (Prostate Cancer) | 2.33 µM | [Yu et al., 2020] |

| Indisulam (Clinical Drug) | HCT-116 | ~0.11 µg/mL | [Clinical Trials] |

Validated Experimental Workflow: MTT Cytotoxicity Assay

To assess the anticancer potential of synthesized chalcones, the MTT assay is the standard self-validating protocol.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C/5% CO -

Treatment: Dissolve chalcone derivatives in DMSO (stock 10 mM). Prepare serial dilutions in media. Treat cells with varying concentrations (0.1 – 100 µM) for 48h. Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Metabolic active cells will reduce yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve formazan crystals. Shake for 10 minutes.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curves to determine IC

References

-

Slawinski, J., et al. (2023).[12] "New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties." International Journal of Molecular Sciences. Link

-

Ouyang, Y., et al. (2021). "Chalcone Derivatives: Role in Anticancer Therapy."[1][2][3][4][5][6][10][13] Biomolecules.[1][2][3][4][5][14][11][10][13][15] Link

-

BenchChem. (2025).[3][4] "Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation." Application Notes. Link

-

Mahapatra, D.K., et al. (2022). "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." ACS Omega. Link

-

Kuo, C.Y., et al. (2019). "2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway."[16] Molecules. Link

-

TandF Online. (2024). "Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives." Expert Opinion on Therapeutic Patents. Link

Sources

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]

- 16. mdpi.com [mdpi.com]

Solubility Profile and Solvent Engineering for 4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Executive Summary

This technical guide characterizes the solubility profile of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one (CAS: 5432-53-1), a prominent "push-pull" solvatochromic probe and nonlinear optical (NLO) chromophore. Unlike simple solubility tables, this document analyzes the causality of solvation—specifically how the intramolecular charge transfer (ICT) state of the molecule dictates its interaction with protic, aprotic, and non-polar media.

Key Takeaway: The solubility of this compound is driven by the interaction between its strong ground-state dipole and the solvent's dielectric field. While highly soluble in polar aprotic solvents (DMSO, DMF), its utility in drug development and materials science relies on precise solvent selection to modulate its fluorescence and purification via recrystallization (typically in Ethanol).

Physicochemical Basis of Solvation

To understand the solubility of this compound, one must analyze its electronic structure.

-

The "Push-Pull" System: The molecule features an electron-donating dimethylamino group (

) connected via a conjugated -

Dipole Moment: This creates a significant dipole moment. In polar solvents, the charge-separated zwitterionic resonance structure contributes more significantly, stabilizing the molecule in solution.

-

Solvatochromism: The energy gap between the ground state and excited state changes with solvent polarity, leading to distinct color shifts (Yellow

Orange/Red) and fluorescence modulation.

Mechanism of Solute-Solvent Interaction

The following diagram illustrates the solvation logic based on the molecule's electronic states.

Figure 1: Mechanistic classification of solvent interactions. The "Push-Pull" nature favors polar aprotic environments for maximum stability at room temperature.

Solubility Data and Solvent Compatibility

The following data categorizes solvents based on their thermodynamic compatibility with the solute. This data is synthesized from standard purification protocols (Claisen-Schmidt condensation workups) and solvatochromic studies.

Table 1: Solubility Profile at 25°C

| Solvent Class | Representative Solvent | Solubility Status | Visual Appearance (Solvatochromism) | Application Context |

| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | Deep Orange / Red | Stock solutions for biological assays; NLO measurements. |

| Polar Aprotic | Acetone | High | Orange | Synthesis medium; rapid evaporation. |

| Chlorinated | Dichloromethane (DCM) | High | Yellow-Orange | Extraction; Chromatography (mobile phase). |

| Polar Protic | Ethanol (EtOH) | Moderate (Cold) / High (Hot) | Yellow | Primary Recrystallization Solvent. |

| Polar Protic | Methanol | Moderate | Yellow | Alternative recrystallization; spectroscopy. |

| Ethers | THF / Diethyl Ether | Moderate | Pale Yellow | Reaction solvent; precipitation. |

| Non-Polar | Hexane / Pentane | Low / Insoluble | Pale Yellow (Suspension) | Anti-solvent for precipitation; washing crystals. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Colorless (Supernatant) | Anti-solvent; biological media (requires co-solvent). |

Critical Note on Stability: In acidic media (low pH), the dimethylamino group becomes protonated (

), destroying the "push-pull" conjugation. This drastically alters solubility and abolishes the visible color/fluorescence.

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical workflows. The following protocols are self-validating systems to determine precise solubility and purify the compound.

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to generate precise thermodynamic solubility data for your specific batch.

-

Preparation: Weigh excess solid (~50 mg) of this compound into a chemically resistant glass vial (e.g., borosilicate).

-

Solvent Addition: Add exactly 1.0 mL of the target solvent.

-

Equilibration:

-

Seal tightly to prevent evaporation.

-

Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

-

Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).

-

Quantification:

-

Dilute the filtrate (e.g., 1:100) in Ethanol.

-

Measure Absorbance at

(typically ~390-420 nm depending on solvent). -

Calculate concentration using a pre-determined calibration curve (Beer-Lambert Law).

-

Protocol B: Purification via Recrystallization

The standard synthesis (Claisen-Schmidt) yields crude product containing unreacted aldehyde. This protocol exploits the temperature-dependent solubility in Ethanol.[1]

-

Dissolution: Place crude solid in a flask. Add Absolute Ethanol (approx. 5 mL per gram of solid).

-

Heating: Heat to reflux (approx. 78°C) with stirring.

-

Observation: The yellow solid should dissolve completely. If not, add Ethanol in small increments (0.5 mL) until clear.

-

-

Filtration (Hot): If insoluble particles remain (catalyst residue), filter rapidly through a pre-warmed glass funnel.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Mechanism: Solubility decreases drastically, forcing the pure enone to crystallize while impurities remain in the mother liquor.

-

-

Collection: Filter the bright yellow crystals via vacuum filtration. Wash with cold Hexane (removes surface impurities without redissolving the product).

-

Drying: Vacuum dry at 40°C to remove residual solvent.

Workflow Visualization

The following decision tree guides the researcher in selecting the appropriate solvent system based on the experimental goal (Synthesis, Purification, or Analysis).

Figure 2: Solvent selection decision tree for this compound workflows.

References

-

Aydin, F. (2006).[2] "Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione." Molbank, 2006, M468.[2] (Describes synthesis starting from this compound and purification protocols). [Link][2]

-

Reichardt, C. (1994).[3] "Solvatochromic dyes as solvent polarity indicators." Chemical Reviews, 94(8), 2319–2358. (Foundational text on the mechanism of solvatochromism in push-pull systems similar to the target compound). [Link]

Sources

Potential Applications of Chalcones in Medicinal Chemistry: A Technical Guide

Executive Summary

Chalcones (1,3-diphenyl-2-propene-1-one) represent a class of "privileged scaffolds" in medicinal chemistry—molecular frameworks capable of providing ligands for diverse biological targets.[1][2][3] Their pharmacological versatility stems from their core structural feature: an

This guide provides a technical analysis of chalcone synthesis, structure-activity relationships (SAR), and therapeutic applications, designed for drug discovery professionals.

Part 1: Chemical Basis & Synthesis[4][5][6][7][8][9][10]

The Electrophilic Warhead

The biological activity of chalcones is largely dictated by the reactivity of the

Protocol: Claisen-Schmidt Condensation

The most robust method for chalcone synthesis is the base-catalyzed Claisen-Schmidt condensation.[4]

Objective: Synthesis of (E)-1,3-diphenyl-2-propene-1-one. Scale: Laboratory (10 mmol).

Reagents

-

Reactant A: Benzaldehyde (1.06 g, 10 mmol)

-

Reactant B: Acetophenone (1.20 g, 10 mmol)

-

Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution

-

Solvent: Ethanol (95%)

-

Work-up: Hydrochloric acid (1 M), Crushed ice

Step-by-Step Methodology

-

Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of acetophenone in 15 mL of ethanol.

-

Activation: Add 5 mL of 10% NaOH solution dropwise while stirring. The solution may warm slightly due to enolate formation.

-

Addition: Add 10 mmol of benzaldehyde slowly to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature (20–25°C) for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).

-

Precipitation: Pour the reaction mixture into a beaker containing 50 g of crushed ice and 2 mL of 1 M HCl to neutralize the base and precipitate the product.

-

Filtration: Collect the solid precipitate via vacuum filtration using a Buchner funnel.

-

Purification: Recrystallize the crude solid from hot ethanol to yield yellow needle-like crystals.

-

Validation: Confirm structure via

H-NMR (characteristic doublet signals for

Visualization: Synthesis Workflow

Figure 1: Reaction pathway for the base-catalyzed Claisen-Schmidt condensation yielding trans-chalcones.

Part 2: Structure-Activity Relationship (SAR)[6][13]

Optimizing the chalcone scaffold requires independent modification of the A-ring (derived from the ketone) and the B-ring (derived from the aldehyde).

| Region | Modification Strategy | Biological Impact |

| Enone Linker | Rigidification (e.g., cyclic analogues) | Prevents conformational rotation; often enhances binding affinity but may reduce solubility. |

| Ring A | Electron-Donating Groups (EDGs) | Hydroxyl or methoxy groups often enhance anti-inflammatory activity (e.g., inhibition of pro-inflammatory cytokines). |

| Ring B | Electron-Withdrawing Groups (EWGs) | Halogens (F, Cl) or Nitro ( |

| Ring B | Heterocyclic Replacement | Replacing the phenyl ring with pyridine, quinoline, or thiophene often improves anti-tubercular and anti-fungal profiles. |

| General | Prenylation | Addition of prenyl groups (lipophilic tails) improves membrane permeability and is associated with p53 modulation in cancer cells. |

Part 3: Therapeutic Applications[1][2][4][13][14][15]

Oncology: Tubulin Inhibition & Apoptosis

Chalcones exert anti-cancer effects primarily by disrupting microtubule dynamics. They bind to the colchicine-binding site of tubulin, preventing polymerization.

-

Mechanism: The electrophilic

-carbon of the chalcone undergoes a Michael addition with the sulfhydryl group of Cysteine-239 in -

Outcome: Cell cycle arrest at the G2/M phase, leading to apoptosis.

-

Key Insight: Trimethoxyphenyl substitution on Ring A is a pharmacophore mimic of Colchicine, significantly enhancing tubulin binding affinity.

Inflammation: NF- B Pathway Modulation

Chronic inflammation drives many pathologies, including cancer. Chalcones are potent inhibitors of the Nuclear Factor kappa B (NF-

-

Mechanism: Chalcones inhibit the I

B Kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of the inhibitor I

Visualization: NF- B Inhibition Mechanism

Figure 2: Chalcones block the inflammatory cascade by inhibiting IKK, preventing NF-

Infectious Diseases

-

Anti-Bacterial: Chalcones with lipophilic side chains disrupt bacterial cell membranes. Specific derivatives inhibit GlcN-6-P synthase , a key enzyme in bacterial cell wall biosynthesis.

-

Anti-Malarial: Chalcones inhibit the degradation of hemoglobin by the malaria parasite (Plasmodium falciparum). They block the polymerization of free heme into hemozoin; the accumulation of toxic free heme kills the parasite.

Part 4: Experimental Validation Protocols

To validate the biological activity of synthesized chalcones, the following assays are standard in preclinical development.

Assay 1: Tubulin Polymerization Inhibition

-

Purpose: Determine if the chalcone acts as an anti-mitotic agent.

-

Method:

-

Incubate purified tubulin protein (

) in PEM buffer (PIPES, EGTA, -

Add GTP (guanosine triphosphate) to initiate polymerization.

-

Add the test chalcone (1–10

M) or vehicle (DMSO). -

Monitor polymerization kinetics by measuring absorbance at 340 nm over 60 minutes.

-

Result: A decrease in the

of the absorbance curve compared to control indicates inhibition.

-

Assay 2: MTT Cytotoxicity Assay

-

Purpose: Quantify cell viability in cancer cell lines (e.g., HCT-116, MCF-7).

-

Method:

-

Seed cells in 96-well plates (

cells/well). -

Treat with serial dilutions of chalcone for 48–72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.

-

Dissolve formazan in DMSO and read absorbance at 570 nm.

-

Calculation: Determine

(concentration inhibiting 50% growth) using non-linear regression.

-

References

-

Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PubMed Central. Available at: [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences. Available at: [Link]

-

Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Understanding the structure of push-pull chromophores like dimethylamino chalcone

Focus: Dimethylamino Chalcone (DMAC)

Executive Summary

The structural integrity and electronic versatility of 4-dimethylaminochalcone (DMAC) establish it as the archetypal "push-pull" chromophore in modern photonics and medicinal chemistry. DMAC operates on a Donor-

This guide deconstructs the DMAC scaffold, providing validated synthesis protocols, mechanistic insights into its Twisted Intramolecular Charge Transfer (TICT) states, and its application as a solvatochromic probe in drug discovery.

Molecular Architecture & Electronic Theory

The efficacy of DMAC lies in its ability to modulate electron density across its conjugated backbone. Upon photoexcitation, the molecule undergoes a significant dipole moment change, transitioning from a ground state of

The D-

-A Mechanism[1]

-

Donor (Push): The

-dimethylamino group injects electron density into the -

Bridge (

): The alkene ( -

Acceptor (Pull): The carbonyl (

) group withdraws electron density, stabilizing the charge transfer state.

TICT vs. Planar ICT

While the planar ICT state is responsible for high fluorescence quantum yield, DMAC can undergo rotation around the C-N bond in excited states, leading to a Twisted Intramolecular Charge Transfer (TICT) state. This non-radiative decay pathway makes the fluorescence highly sensitive to solvent viscosity and polarity, effectively turning the molecule into a "molecular rotor" [2].

Figure 1: Photophysical pathway of DMAC showing the competition between radiative Planar ICT and non-radiative TICT states.

Synthesis & Structural Validation

The synthesis of DMAC is classically achieved via the Claisen-Schmidt condensation .[1] This reaction is robust, but precise control over basicity and temperature is required to maximize the trans-isomer yield and minimize polymerization side products.

Protocol: Base-Catalyzed Claisen-Schmidt Condensation[1][3][4][5]

Objective: Synthesize (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one.

Reagents:

-

4-Dimethylaminobenzaldehyde (1.0 eq)[1]

-

Acetophenone (1.0 eq)

-

Sodium Hydroxide (NaOH) (40% aq.[1] solution) or KOH pellets

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 4-dimethylaminobenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring vigorously at room temperature (

).-

Note: High concentrations of base accelerate the reaction but may induce side reactions (Cannizzaro).

-

-

Reaction Monitoring: Stir for 3–6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).[1] The product will appear as a distinct yellow/orange spot.[1]

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base). The yellow solid will precipitate immediately.[1]

-

Purification: Filter the crude solid and wash with cold water. Recrystallize from hot ethanol to obtain bright yellow needles.[1]

-

Yield: Expected yield is 80–90% [3, 4].[1]

Figure 2: Workflow for the Claisen-Schmidt condensation synthesis of DMAC.[1]

Structural Characterization Data

| Technique | Characteristic Signal | Interpretation |

| FT-IR | C=O stretching (conjugated ketone) | |

| FT-IR | C=C stretching (alkene) | |

| 1H NMR | N(CH3)2 protons | |

| 1H NMR |

Photophysical Dynamics & Solvatochromism

DMAC exhibits positive solvatochromism.[1] As solvent polarity increases, the energy gap between the ground and excited states decreases, resulting in a bathochromic (red) shift in absorption and emission spectra. This property is critical for its use as a polarity probe in biological membranes [5].[1]

Table 1: Solvatochromic Shifts of DMAC

| Solvent | Polarity (Dielectric Constant) |

Note: Data aggregated from solvatochromic studies [1, 5].[1][2][6][7][8] Higher polarity stabilizes the highly dipolar ICT excited state.

Nonlinear Optical (NLO) Properties[9][10]

The push-pull structure of DMAC generates a large first molecular hyperpolarizability (

-

Hyperpolarizability (

): Calculated values reach up to -

Optical Limiting: DMAC derivatives show potential for optical limiting applications, protecting sensors from high-intensity laser damage due to their strong nonlinear absorption [7].[1]

Applications in Bio-imaging & Drug Discovery

Amyloid-

Probes

DMAC derivatives are lipophilic and can cross the blood-brain barrier (BBB).[1][9] Their fluorescence intensity increases upon binding to hydrophobic pockets in amyloid-beta plaques, making them potent in vivo imaging agents for Alzheimer’s disease research [8].[1]

Viscosity Sensing

Due to the TICT mechanism (Figure 1), DMAC fluorescence is quenched in low-viscosity solvents (due to free rotation) but restored in high-viscosity environments (rotation restricted). This allows researchers to map micro-viscosity changes within cellular organelles [2].[1]

Pharmacological Activity

Beyond imaging, the chalcone scaffold exhibits anti-inflammatory properties.[3] DMAC has been shown to inhibit nitric oxide synthase (iNOS) and reduce edema in murine models, acting as a dual inhibitor of NO and PGE2 production [9].[10]

References

-

Solvatochromism and solvatofluorochromism of 4-dimethylaminochalcone. ResearchGate. Available at: [Link]

-

Cyclic chalcone dye: Solvatochromism, polarity sensitivity and theoretical calculations. ResearchGate. Available at: [Link]

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Micellar Media. ACS Publications. Available at: [Link]

-

Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues. RSC Publishing. Available at: [Link]

-

Chalcone derivatives with strong nonlinear optical activity. Semantic Scholar. Available at: [Link]

-

Unraveling the structure-property relationship of a chalcone-based push-pull molecule for optical limiting. PubMed. Available at: [Link]

-

Bio-Evaluation of 99mTc-Labeled Homodimeric Chalcone Derivative as Amyloid-β-Targeting Probe. NIH.[1] Available at: [Link]

-

Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. PubMed.[1][10] Available at: [Link]

Sources

- 1. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Bio-Evaluation of 99mTc-Labeled Homodimeric Chalcone Derivative as Amyloid-β-Targeting Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Anticancer Screening of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one

This technical guide provides a rigorous framework for the preliminary anticancer screening of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one (henceforth referred to as DMAP-Enone ).

This guide is structured to move from chemical rationale to bench-level protocols, ensuring that researchers can generate reproducible, high-integrity data.

Executive Summary & Chemical Rationale

Compound Identity: this compound

Class:

The "Push-Pull" Mechanism

The anticancer potential of DMAP-Enone is structurally encoded in its electronic architecture. It features a "push-pull" system:

-

Electron Donor (Push): The dimethylamino group

at the para position strongly donates electron density into the aromatic ring. -

Electron Acceptor (Pull): The enone carbonyl group

withdraws electron density. -

The Warhead: The alkene linker acts as a Michael Acceptor .

Therapeutic Hypothesis:

This electronic polarization increases the electrophilicity of the

-

Target 1: Tubulin: Cysteine trapping inhibits microtubule polymerization (G2/M arrest).

-

Target 2: Glutathione (GSH): Irreversible alkylation depletes cellular GSH, triggering Reactive Oxygen Species (ROS)-mediated apoptosis.

Pre-Screening Validation (Quality Control)

Before biological application, the chemical entity must be validated to prevent false positives due to impurities.

Synthesis & Purity Check

DMAP-Enone is typically synthesized via Claisen-Schmidt condensation of 4-dimethylaminobenzaldehyde and acetone.

-

Purity Requirement: >98% (HPLC).

-

Solubility Profile:

-

Water:[1] Insoluble (Hydrophobic).

-

DMSO: Soluble (>20 mM). Stock solutions must be prepared in DMSO.

-

Stability: Light-sensitive due to the conjugated

-system. Store in amber vials at -20°C.

-

Critical Caution (Interference): DMAP-Enone is solvatochromic (yellow/orange fluorescence). High concentrations (>50 µM) may interfere with colorimetric readouts (e.g., MTT absorbance at 570 nm).

-

Mitigation: Use a "blank" control containing the compound + media (no cells) to subtract background absorbance.

Phase I: In Vitro Cytotoxicity Screening

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.

Experimental Protocol: SRB Assay (Preferred over MTT)

Why SRB? The Sulforhodamine B (SRB) assay measures protein content and is less sensitive to metabolic interference or compound color than MTT.

Reagents:

-

Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver).

-

Control: Normal Fibroblasts (e.g., NIH/3T3) to determine Selectivity Index (SI).

-

Positive Control: Doxorubicin or Cisplatin.

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add DMAP-Enone in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Vehicle Control: DMSO (Final concentration < 0.5%).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Fixation: Add cold TCA (10% final) for 1h at 4°C. Wash 5x with water.

-

Staining: Add 0.4% SRB (in 1% acetic acid) for 15 min.

-

Wash: Remove unbound dye with 1% acetic acid (4x). Air dry.

-

Solubilization: Dissolve bound stain in 10 mM Tris base.

-

Read: Absorbance at 510 nm.

Data Interpretation

Calculate % Growth Inhibition using the formula:

Reference Data Table (Expected Ranges):

| Cell Line | Tissue Origin | Expected IC50 (µM) | Selectivity Goal |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 5 - 15 µM | High |

| HCT-116 | Colon Carcinoma | 8 - 20 µM | Moderate |

| HepG2 | Hepatocellular Carcinoma | 10 - 25 µM | Moderate |

| NIH/3T3 | Normal Fibroblast | > 50 µM | SI > 2.0 |

Phase II: Mechanistic Validation

Objective: Confirm the mode of cell death (Apoptosis vs. Necrosis) and molecular target.

A. Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

-

Treat cells at IC50 concentration for 24h.

-

Harvest cells (trypsinize gently).

-

Stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer.

-

Analyze via Flow Cytometry (FL1 vs. FL3 channels).

B. ROS Generation Assay (DCFDA)

Rationale: Validates the "Michael Acceptor" hypothesis (GSH depletion).

-

Treat cells with DMAP-Enone (IC50) for 6–12h.

-

Add

DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min. -

Read: Fluorescence (Ex/Em: 485/535 nm).

-

Expectation: Significant increase in fluorescence compared to control, reversed by adding N-acetylcysteine (NAC).

Pathway Visualization

The following diagram illustrates the proposed Mechanism of Action (MOA) and the screening logic.

Caption: Dual-target mechanism of DMAP-Enone: GSH depletion triggers oxidative stress, while tubulin binding forces cell cycle arrest, converging on apoptosis.

ADMET & Drug-Likeness (In Silico)

Before advancing to in vivo models, screen against Lipinski’s Rule of 5.

| Parameter | Value (Calc.) | Status |

| Molecular Weight | 189.25 | Pass (<500) |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Pass (<5) |

| H-Bond Donors | 0 | Pass (<5) |

| H-Bond Acceptors | 2 (N, O) | Pass (<10) |

| BBB Permeability | High | Note: CNS active potential |

Toxicology Alert: The

References

-

BenchChem. (2024). 4-[4-(Diethylamino)phenyl]but-3-en-2-one: Contextualizing D-π-A architectures. Retrieved from

-

Ruzza, P., et al. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one. Journal of Medicinal Chemistry, 52(15), 4973-4976.

-

Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin.[1] Current Medicinal Chemistry - Anti-Cancer Agents, 2(1), 1-17.

-

Konechnyi, Y. T., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.[2]

-

SwissADME. (2024). In silico ADME and toxicity prediction of small molecules.

Sources

The Chalcone Scaffold: Biosynthetic Origins and Sourcing Strategies

Introduction: The "Privileged" Scaffold

In medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one) are classified as "privileged structures"—molecular frameworks capable of binding to multiple, functionally diverse receptors with high affinity. For drug development professionals, the chalcone backbone represents a versatile starting point for oncology (tubulin inhibition), metabolic regulation (DGAT inhibition), and anti-inflammatory therapeutics (NF-κB modulation).

However, the sourcing of these precursors is often oversimplified. Whether extracting from Fabaceae species or engineering heterologous hosts like S. cerevisiae, success depends on understanding the upstream flux of phenylpropanoid and malonyl-CoA precursors. This guide dissects the biosynthetic logic and provides validated protocols for sourcing these critical scaffolds.

Biosynthetic Origins: The Convergence of Two Pathways

The biosynthesis of chalcones is not a linear process but a convergence of the Shikimate/Phenylpropanoid pathway (providing the skeletal starter unit) and the Acetate/Malonate pathway (providing the extender units).

The Phenylpropanoid Input (Starter Unit)

The "A-ring" and the bridge of the chalcone are derived from L-phenylalanine. The transformation requires three enzymatic steps to activate the amino acid into a CoA-thioester:

-

Deamination: Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to trans-cinnamic acid, releasing ammonia.[1] This is the committed step, diverting carbon from primary metabolism.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para position to form p-coumaric acid.[1]

-

Activation: 4-Coumarate:CoA ligase (4CL) activates the carboxyl group with Coenzyme A, forming p-Coumaroyl-CoA .[1] This high-energy thioester is the obligate "starter unit" for Chalcone Synthase.

The Malonate Input (Extender Unit)

The "B-ring" is constructed from Malonyl-CoA . In plant cytosol, this is generated by Acetyl-CoA Carboxylase (ACC) carboxylating Acetyl-CoA. In metabolic engineering, the availability of Malonyl-CoA is often the rate-limiting bottleneck, as it is competitively consumed by fatty acid biosynthesis.

Pathway Visualization

The following diagram illustrates the convergence of these pathways and the critical enzymatic nodes.

Caption: Convergence of Phenylpropanoid and Malonate pathways at the Chalcone Synthase (CHS) node.

The Mechanism of Chalcone Synthase (CHS)

Understanding CHS is critical because it is a Type III Polyketide Synthase (PKS) .[2][3][4] Unlike Type I or II PKSs, it does not require an acyl carrier protein (ACP).

-

The Reaction: CHS performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[1][2]

-

The Active Site: The catalysis relies on a Cys-His-Asn triad.[2] The cysteine thiolate acts as the nucleophile, loading the starter unit.

-

Cyclization Logic: After three elongation cycles, the enzyme stabilizes a linear tetraketide. Crucially, CHS catalyzes an intramolecular Claisen condensation (C6 to C1 cyclization) to form the chalcone ring.

-

Note: If this cyclization fails or is misdirected (e.g., by Stilbene Synthase), an aldol condensation may occur instead, leading to stilbenes (like resveratrol) rather than chalcones.

-

Natural Sources and Sourcing Strategy

While synthesis is possible, natural sourcing remains vital for obtaining complex, prenylated chalcones (e.g., Xanthohumol) that are difficult to synthesize stereoselectively.

High-Yield Natural Matrices

The following sources are industry standards for chalcone isolation.

| Compound | Primary Source (Latin Name) | Tissue | Target Yield (Dry Wt) | Therapeutic Relevance |

| Xanthohumol | Humulus lupulus (Hops) | Female Inflorescence | 0.1% - 1.0% | Cancer chemoprevention, Metabolic syndrome |

| Isoliquiritigenin | Glycyrrhiza glabra (Licorice) | Roots/Rhizomes | 0.05% - 0.2% | Anti-inflammatory, GABA-A modulation |

| Butein | Butea monosperma | Flowers | ~0.1% | Antioxidant, Kinase inhibition |

| Licochalcone A | Glycyrrhiza inflata | Roots | 0.2% - 0.5% | Anti-parasitic, Skin care (acne) |

| 4-Hydroxyderricin | Angelica keiskei (Ashitaba) | Yellow Sap | Variable | Antidiabetic |

Protocol: Optimized Ultrasound-Assisted Extraction (UAE)

Traditional maceration is slow and consumes excessive solvent. The following UAE protocol maximizes yield while preserving the heat-sensitive enone moiety.

Reagents:

-

Solvent: Ethanol:Water (80:20 v/v). Rationale: Pure ethanol extracts too many lipophilic chlorophylls; water aids cell swelling.

-

Acidifier: 0.1% Formic Acid. Rationale: Stabilizes phenolic hydroxyls.

Workflow:

-

Pre-treatment: Lyophilize plant tissue and grind to <40 mesh powder.

-

Extraction: Mix powder with solvent (1:20 w/v ratio).

-

Sonication: Sonicate at 40 kHz, 30°C for 30 minutes. Warning: Do not exceed 45°C to prevent thermal degradation.

-

Partition: Filter, evaporate ethanol, and partition the aqueous residue with Ethyl Acetate (3x).

-

Enrichment: The Ethyl Acetate fraction contains the chalcones.

Caption: Workflow for the isolation of lipophilic chalcones from plant matrices.

Metabolic Engineering: The Synthetic Route

For drug development, reliance on seasonal plant harvest is a risk. Metabolic engineering in E. coli or S. cerevisiae offers a scalable alternative.

The Malonyl-CoA Bottleneck

The primary challenge in heterologous expression is the Malonyl-CoA flux . In bacteria, Malonyl-CoA is tightly regulated for fatty acid synthesis. To produce chalcones, one must redirect this flux.

Engineering Strategy:

-

Overexpression of ACC1: Overexpress Acetyl-CoA Carboxylase to increase the conversion of Acetyl-CoA to Malonyl-CoA.

-

Downregulation of FAS: Use antisense RNA or CRISPRi to repress fabB or fabF (fatty acid synthase genes), preventing Malonyl-CoA consumption by the host's lipid metabolism.

-

Precursor Feeding: Supplement media with p-coumaric acid to bypass the energy-intensive PAL/C4H steps if the host cannot efficiently produce it from glucose.

References

-

Vogt, T. (2010).[5] Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20. Link

-

Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases.[2][3][4][6] Natural Product Reports, 20(1), 79-110. Link

-

Jiang, H., et al. (2025). Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production. Nature Communications. Link

-

Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health! Phytochemistry, 65(10), 1317-1330. Link

-

Xu, P., et al. (2018). Repurposing type III polyketide synthase as a malonyl-CoA biosensor for metabolic engineering in bacteria. PNAS, 115(22), 5849-5854. Link

Sources

- 1. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The chalcone synthase superfamily of type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone synthases (CHSs): the symbolic type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Chalcones via Claisen-Schmidt Condensation

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, serving as precursors to flavonoids and exhibiting potent anti-inflammatory, anticancer, and anti-infective properties.[1][2][3] While the Claisen-Schmidt condensation is a staple of organic synthesis, reproducibility often suffers due to competitive side reactions (Cannizzaro disproportionation, Michael addition) and poor solubility profiles.

This guide provides two validated protocols: a robust Solution-Phase Method for general screening and a Solvent-Free Mechanochemical Method for green scale-up. Both protocols are designed to maximize the formation of the thermodynamically stable (

Mechanistic Rationale & Pathway Analysis

The reaction is a base-catalyzed cross-aldol condensation between an enolizable ketone (acetophenone derivative) and a non-enolizable aldehyde (benzaldehyde derivative).

Critical Control Point: The reaction rate depends heavily on the electronic nature of the substituents. Electron-withdrawing groups (EWGs) on the aldehyde accelerate the nucleophilic attack, while electron-donating groups (EDGs) retard it. Conversely, EWGs on the ketone increase the acidity of the

Reaction Pathway Diagram

The following diagram illustrates the stepwise progression and critical reversible checkpoints. Note that the final dehydration step is often irreversible under these conditions, driving the equilibrium forward.

Figure 1: Mechanistic pathway of Claisen-Schmidt condensation showing the main synthetic route (Blue/Green) and competitive side reactions (Red).

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis

Best for: Initial screening, small-scale synthesis (<1g), and temperature-sensitive substrates.

Reagents:

-

Acetophenone (10 mmol)

-

Benzaldehyde (10 mmol)

-

Ethanol (95%, 15 mL)

-

NaOH (40% aqueous solution, 5 mL)

Procedure:

-

Solubilization: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 15 mL of ethanol.

-

Note: If substrates are not fully soluble, add ethanol in 2 mL increments.

-

-

Catalyst Addition: Place the flask in an ice-water bath (

). Add 5 mL of 40% NaOH dropwise over 5 minutes.-

Why? The reaction is exothermic. Rapid addition can cause local overheating, leading to polymerization (Michael addition).

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 3–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The product usually moves faster than the starting materials due to loss of polarity (OH group).

-

-

Quenching & Isolation:

-

Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

-

Observation: A yellow precipitate should form immediately.

-

Note: Neutralization prevents the retro-aldol reaction during filtration.

-

-

Purification: Filter the solid under vacuum. Wash with cold water (

) and cold ethanol (

Protocol B: Green Solvent-Free Mechanochemistry

Best for: Scale-up, maximizing yield, and complying with Green Chemistry principles (Atom Economy).

Reagents:

-

Acetophenone (10 mmol)

-

Benzaldehyde (10 mmol)

-

Solid NaOH pellets (12 mmol)

Procedure:

-

Comminution: Place the solid NaOH in a porcelain mortar and grind to a fine powder.

-

Mixing: Add the acetophenone and benzaldehyde directly to the mortar.

-

Grinding: Grind the mixture with a pestle for 5–10 minutes.

-

Observation: The mixture will initially become a paste (eutectic melt) and then solidify into a yellow mass as the chalcone forms and water is released.

-

-

Workup: Transfer the solid to a Buchner funnel. Wash thoroughly with cold water to remove salts and unreacted base. Dry in a desiccator.

Characterization & Quality Control

Verification of the structure relies on confirming the formation of the

Spectroscopic Validation Table

| Technique | Parameter | Expected Value | Diagnostic Significance |

| Vinyl Protons ( | Downfield shift due to conjugation. | ||

| Coupling Constant ( | Confirms | ||

| IR | Carbonyl ( | Lower than saturated ketones ( | |

| IR | Alkene ( | Strong absorption band characteristic of conjugated systems. | |

| Melting Point | Range | Sharp range ( |

Workflow Visualization

Figure 2: Operational workflow for synthesis and purification.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Oily Product | Incomplete crystallization or impurities lowering MP. | 1. Cool to |

| Low Yield | Cannizzaro reaction (aldehyde consumption). | Ensure ketone is added before or with the aldehyde. Do not premix aldehyde and base for long periods. |

| Multiple Spots on TLC | Michael addition (oligomerization). | Reduce reaction time and temperature. Reduce base concentration.[5] |

| Starting Material Remains | Enolate formation is slow. | If ketone has EDGs (e.g., 4-methoxyacetophenone), increase temperature to |

References

-

Claisen, L., & Claparède, A. (1881).[6][7] Condensationen von Ketonen mit Aldehyden.[2][6][8] Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468.

-

Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.

-

Toda, F., et al. (1990). Solvent-free Claisen-Schmidt reactions.[1][2][9][10] Journal of the Chemical Society, Perkin Transactions 1, 3207-3209.

-

Vyas, V. K., et al. (2012). Synthesis and biological evaluation of chalcones. Chemical Biology & Drug Design, 80(3), 321-326.

-

Silverstein, R. M., et al. (2014).[11] Spectrometric Identification of Organic Compounds. (For NMR Coupling Constants).

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 5. scribd.com [scribd.com]

- 6. nevolab.de [nevolab.de]

- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Nonlinear Optical Characterization of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Executive Summary

This guide details the synthesis, crystal growth, and nonlinear optical (NLO) characterization of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one (hereafter referred to as DMAP-Enone ).

As a classic D-

Molecular Architecture & Mechanism

The NLO response of DMAP-Enone is driven by its asymmetric polarization under high-intensity electromagnetic fields.

-

Donor (D): The dimethylamino group

acts as a strong electron donor. -

-Bridge: The ethenyl group

-

Acceptor (A): The carbonyl group

serves as the electron acceptor.

Upon excitation (e.g., by a laser field), the electron density shifts from the donor to the acceptor, creating a large change in the molecular dipole moment. This results in high hyperpolarizability (

Diagram 1: Mechanism of NLO Response (ICT Pathway)

Figure 1: Logical flow of Intramolecular Charge Transfer (ICT) leading to nonlinear optical response in DMAP-Enone.

Protocol A: Synthesis & Purification

Objective: Synthesize mono-substituted DMAP-Enone via Claisen-Schmidt condensation while preventing the formation of the bis-substituted byproduct.

Reagents:

-

4-Dimethylaminobenzaldehyde (10 mmol, 1.49 g)

-

Acetone (Excess, 30 mmol, ~2.2 mL) – Critical for mono-product

-

Sodium Hydroxide (NaOH), 10% w/v aqueous solution

-

Ethanol (Absolute)

Step-by-Step Methodology

-

Solubilization: Dissolve 1.49 g of 4-dimethylaminobenzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add 2.2 mL of acetone (3 equivalents). Note: Excess acetone minimizes the probability of the second alpha-proton reacting, which would form the bis-chalcone.

-

Catalysis: Place the flask in an ice bath (

). Add 5 mL of 10% NaOH dropwise while stirring magnetically. -

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours. The solution will turn deep yellow/orange.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of dilute HCl (to neutralize the base). A yellow precipitate will form immediately.

-

Filtration: Filter the crude solid using a Buchner funnel and wash with cold water (

) until the filtrate pH is neutral. -

Recrystallization (Purification): Recrystallize from hot ethanol. Dissolve the solid in minimum boiling ethanol, filter while hot to remove insoluble impurities, and cool slowly to

.

Validation Checkpoint:

-

Melting Point: Target range

[1].[1][2] -

TLC: Run on silica gel (Hexane:Ethyl Acetate 7:3). A single spot confirms purity.

Protocol B: Single Crystal Growth

Objective: Grow optical-quality single crystals suitable for laser irradiation. Method: Slow Evaporation Solution Growth (SEST).

-

Saturation: Prepare a saturated solution of purified DMAP-Enone in acetone at

. -

Filtration: Filter the solution through a 0.2

PTFE syringe filter into a clean borosilicate beaker. -

Growth: Cover the beaker with perforated parafilm to control evaporation rate. Place in a constant temperature bath (CTB) at

. -

Harvesting: After 15–20 days, harvest yellow, transparent crystals. Wash briefly with n-hexane to remove surface solvent.

Protocol C: NLO Characterization (Z-Scan Technique)

Objective: Determine the nonlinear refractive index (

Experimental Setup Configuration

-

Laser Source: Nd:YAG Laser (532 nm, frequency-doubled).

-

Pulse Width: 7 ns (Nanosecond regime is standard for thermal/electronic nonlinearity).

-

Focal Length: 15 cm lens.

-

Detector: Photodiode connected to a digital oscilloscope.

Diagram 2: Z-Scan Experimental Workflow

Figure 2: Dual-arm Z-scan setup. Path A (Closed Aperture) measures nonlinear refraction (

Measurement Procedure

-

Sample Prep: Dissolve DMAP-Enone in DMF (Dimethylformamide) at

concentration. Place in a 1 mm quartz cuvette. -

Open Aperture Scan: Remove the aperture before Detector 1. Translate the sample from

to-

Observation: A symmetric dip in transmission at

indicates Reverse Saturable Absorption (RSA).

-

-

Closed Aperture Scan: Place an aperture (

transmission) before Detector 1. Repeat the scan.-

Observation: A peak-valley signature indicates a negative nonlinearity (self-defocusing), common in thermal organic systems.

-

-

Data Processing: Normalize the closed aperture data by dividing it by the open aperture data to isolate the refractive nonlinearity.

Data Analysis & Interpretation

The following table summarizes typical NLO parameters for DMAP-Enone derived from Z-scan data (at 532 nm, ns regime) [2][3].

| Parameter | Symbol | Typical Value | Unit | Significance |

| Linear Absorption Coeff. | Linear transparency limit. | |||

| Nonlinear Refractive Index | Indicates self-defocusing strength. | |||

| Nonlinear Absorption Coeff. | Efficiency of two-photon absorption (TPA). | |||

| 3rd Order Susceptibility | Overall NLO figure of merit. | |||

| SHG Efficiency | - | Relative efficiency vs. standard Urea. |

Interpretation:

-

High

: The value in the range of -

Negative

: The negative sign implies the material acts as a concave lens under high intensity, useful for optical limiting applications (sensor protection).

References

-

Claisen-Schmidt Synthesis & Properties

-

ResearchGate.[4] Claisen-Schmidt Condensation: An Interdisciplinary Journey in the Organic Synthesis Laboratory. Retrieved from

-

-

Z-Scan Theory & Protocol

-

Sheik-Bahae, M., et al. (1990). Sensitive Measurement of Optical Nonlinearities Using a Single Beam. IEEE Journal of Quantum Electronics. Retrieved from (Note: Canonical reference for Z-scan).

-

-

NLO Properties of Chalcones

-

Ravindra, H. J., et al. Crystal growth and characterization of new nonlinear optical chalcone derivative. Retrieved from

-

-

Kurtz-Perry Powder Technique

-

AIP Publishing. Second-harmonic generation in dry powders: A simple experimental method. Retrieved from

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchplateau.com [researchplateau.com]

- 4. researchgate.net [researchgate.net]

Synthesis of heterocyclic compounds from chalcone precursors

Executive Summary & Strategic Value

Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged scaffold" in medicinal chemistry due to their unique electronic architecture. Possessing both an electrophilic

This guide details the transformation of chalcones into three critical heterocyclic classes: Pyrazolines, Isoxazoles, and Pyrimidines . Unlike standard textbook procedures, these protocols focus on mechanistic control , yield optimization , and green chemistry adaptations (Microwave/Ultrasound) to support high-throughput drug discovery.

Mechanistic Architecture

The reactivity of chalcones is governed by the "Michael Acceptor" motif. Nucleophiles (hydrazines, hydroxylamine, urea) can attack either the carbonyl carbon (1,2-addition) or the

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from a single chalcone precursor.

Caption: Divergent synthesis pathways from Chalcone precursors to bio-active heterocycles.

Protocol A: Synthesis of 2-Pyrazolines

Target: 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives. Mechanism: Cyclocondensation via hydrazone intermediate. Critical Insight: Acid catalysis (Acetic Acid) is preferred over basic conditions for phenylhydrazines to prevent side reactions and stabilize the carbocation intermediate [1].

Materials:

-

Chalcone derivative (10 mmol)[1]

-

Hydrazine Hydrate (99%) or Phenylhydrazine (20 mmol)

-

Glacial Acetic Acid (20 mL)

-

Ethanol (Absolute)[2]

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of the specific chalcone in 20 mL of glacial acetic acid in a round-bottom flask.

-

Note: If solubility is poor, add minimal ethanol, but maintain high acid concentration to drive protonation of the carbonyl oxygen.

-

-

Reagent Addition: Add 20 mmol (2 eq) of hydrazine hydrate or phenylhydrazine dropwise to control exotherm.

-

Reflux: Heat the mixture to reflux (110-120°C) for 4–8 hours.

-

Monitoring: Check TLC every hour (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot and the appearance of a fluorescent spot under UV (Pyrazolines often fluoresce blue/green).

-

-

Quenching: Cool the reaction mixture to room temperature and pour into 100g of crushed ice with vigorous stirring.

-

Isolation: A solid precipitate will form. Filter under vacuum and wash with cold water (3 x 20 mL) to remove excess acid.

-

Purification: Recrystallize from ethanol.

Validation Criteria:

-

IR Spectroscopy: Disappearance of the sharp carbonyl (C=O) peak at ~1660 cm⁻¹. Appearance of C=N stretch at ~1590–1615 cm⁻¹ [2].[3]

-

Yield Expectation: 75–88% (Conventional).

Protocol B: Synthesis of Isoxazoles

Target: 3,5-Diphenylisoxazole derivatives. Mechanism: 1,4-Michael addition of hydroxylamine followed by intramolecular dehydration. Critical Insight: The use of Sodium Acetate acts as a buffer and weak base to liberate free hydroxylamine from its hydrochloride salt in situ, preventing immediate 1,2-addition (oxime formation) which can stall cyclization [3].

Materials:

-

Chalcone derivative (10 mmol)[1]

-

Hydroxylamine Hydrochloride (15 mmol)[1]

-

Sodium Acetate (15 mmol)

-

Ethanol (30 mL)

Step-by-Step Methodology:

-

Preparation: In a 100 mL flask, mix hydroxylamine hydrochloride (1.04 g) and sodium acetate (1.23 g) in 10 mL of water.

-

Addition: Add the chalcone (dissolved in 20 mL ethanol) to the aqueous mixture.

-

Reflux: Reflux for 6–12 hours.

-

Optimization: For electron-poor chalcones (e.g., nitro-substituted), reaction times may decrease to 4 hours.

-

-

Work-up: Concentrate the solvent to 50% volume under reduced pressure. Pour into ice water.

-

Neutralization: If the pH is acidic, neutralize with 10% NaHCO₃ solution to precipitate the product.

-

Purification: Recrystallize from methanol/water (9:1).

Protocol C: Synthesis of Pyrimidines

Target: 4,6-Diphenylpyrimidin-2-amine (or -one/thione). Mechanism: Base-catalyzed condensation with Guanidine, Urea, or Thiourea. Critical Insight: This reaction requires a strong base (KOH/NaOH) to deprotonate the urea/guanidine, increasing its nucleophilicity for the initial Michael attack [4].

Materials:

-

Guanidine Hydrochloride or Urea (0.01 mol)

-

Potassium Hydroxide (KOH) (0.02 mol)

-

Ethanol (20 mL)

Step-by-Step Methodology:

-

Base Activation: Dissolve KOH in ethanol. Add the Urea/Guanidine and stir for 10 mins to generate the free base species.

-

Condensation: Add the chalcone to the mixture.

-

Reaction (Choose One):

-

Method A (Conventional): Reflux for 8–12 hours.

-

Method B (Microwave - Green): Irradiate at 210W for 7–10 minutes [5].

-

-

Work-up: Pour the reaction mixture into crushed ice. Neutralize with dilute HCl (dropwise) to precipitate the pyrimidine.

-

Purification: Recrystallize from rectified spirit (95% Ethanol).

Comparative Data & Green Chemistry Optimization

The following table compares conventional reflux methods against Microwave-Assisted Organic Synthesis (MAOS) for these protocols. MAOS significantly reduces energy consumption and reaction time.

| Heterocycle | Precursor | Method | Time | Yield (%) | Atom Economy |

| Pyrazoline | Chalcone + Ph-NHNH₂ | Reflux (AcOH) | 6 hrs | 72% | Moderate |

| Pyrazoline | Chalcone + Ph-NHNH₂ | Microwave (PEG-400) | 8 min | 89% | High |

| Isoxazole | Chalcone + NH₂OH | Reflux (EtOH) | 8 hrs | 68% | Moderate |

| Isoxazole | Chalcone + NH₂OH | Ultrasound (EtOH) | 45 min | 82% | High |

| Pyrimidine | Chalcone + Urea | Reflux (KOH) | 10 hrs | 65% | Low |

| Pyrimidine | Chalcone + Urea | Microwave (Solvent-free) | 5 min | 85% | Very High |

Data aggregated from comparative studies [5][6].

Experimental Workflow Diagram

Caption: Unified experimental workflow for heterocyclic synthesis from chalcones.

References

-

UMMADA. (2019). Synthesis of Chalcone and Pyrazoline Derivatives with Acetophenone and Veratraldehyde as Precursors. Link

-

International Journal of Engineering Research & Technology (IJERT). (2019). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. Link

-

Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Link

-

National Institutes of Health (NIH). (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Link

-

International Journal of Research in Engineering and Science (IJRES). (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Link

-

BenchChem. (2025).[6][7] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Link

Sources

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijert.org [ijert.org]

- 4. ijres.org [ijres.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of Chalcones via Wittig Olefination

Abstract & Strategic Rationale

While the Claisen-Schmidt (Aldol) condensation is the traditional route to chalcones (1,3-diaryl-2-propen-1-ones), it often suffers from reversibility, side reactions (Cannizzaro), and poor tolerance for acid-sensitive functionalities. The Wittig reaction offers a robust, irreversible alternative that operates under neutral or mild basic conditions, providing superior regiocontrol.

This guide details the synthesis of chalcones using stabilized phosphonium ylides . Unlike non-stabilized variants, these reagents are air-stable and yield the thermodynamically favored (

Mechanistic Insight: The "E" Selectivity Engine

The synthesis of chalcones utilizes a carbonyl-stabilized ylide (phosphorane). The resonance delocalization of the ylide's anionic carbon into the adjacent carbonyl group reduces reactivity but enhances stereoselectivity.

Thermodynamic Control

-

Reversibility: The formation of the intermediate oxaphosphetane is reversible for stabilized ylides.[1][2]

-

Equilibration: The syn-oxaphosphetane (leading to

) suffers from steric repulsion between the large phosphonium group and the aldehyde substituent. It reverts to the starting materials or equilibrates to the more stable anti-oxaphosphetane.[1] -

Elimination: The anti-oxaphosphetane undergoes irreversible cycloreversion to yield the (

)-chalcone and triphenylphosphine oxide (TPPO).

Figure 1: Mechanistic pathway highlighting the thermodynamic equilibration that enforces (E)-selectivity in stabilized ylides.

Experimental Protocols

Pre-requisite: Ylide Preparation

Note: Many stabilized ylides are commercially available. If synthesizing in-house:

-

React

-bromoacetophenone with Triphenylphosphine ( -

Filter the resulting phosphonium salt.

-

Treat salt with dilute NaOH or

in DCM/Water to generate the free ylide.

Protocol A: Mechanochemical Synthesis (Green/High-Throughput)

Best for: Rapid screening, small-scale libraries, and minimizing solvent waste.

Materials:

-

Stabilized Ylide (e.g., (Benzoylmethylene)triphenylphosphorane)

-

Mortar and Pestle (Agate preferred) or Ball Mill

Procedure:

-

Weighing: Place 1.0 mmol of aldehyde and 1.2 mmol of stabilized ylide into the mortar.

-

Activation: (Optional) Add 1 drop of ethanol or water to act as a liquid assisted grinding (LAG) agent.

-

Grinding: Grind vigorously for 10–20 minutes. The mixture will transition from a powder to a sticky paste (eutectic melt) and back to a solid as the reaction proceeds.

-

Monitoring: Spot a small amount of the solid dissolved in DCM onto a TLC plate.

-

Workup: Wash the solid crude with cold ethanol (chalcones are often sparingly soluble in cold EtOH, while impurities may dissolve) or proceed directly to TPPO removal (Section 4).

Protocol B: Aqueous/Biphasic Synthesis (Scalable)

Best for: Large-scale synthesis (grams to kilos), heat-sensitive substrates.

Materials:

-

Surfactant (SDS or CTAB - optional but recommended for rate acceleration)

-

Base: 10% Aqueous NaOH

Procedure:

-

Suspension: Suspend the phosphonium salt (1.2 equiv) and aldehyde (1.0 equiv) in water (concentration ~0.5 M).

-

Initiation: Add aqueous NaOH dropwise while stirring vigorously.

-

Reaction: Stir at Room Temperature (RT) for 2–6 hours. The ylide forms in situ and reacts immediately.

-

Observation: The product usually precipitates out of the aqueous phase as a yellow/orange solid.

-

Isolation: Filter the solid precipitate. Wash with copious water to remove inorganic salts.

Purification Strategy: The TPPO Problem

Triphenylphosphine oxide (TPPO) is the notorious byproduct of Wittig reactions.[10] It is difficult to remove via standard crystallization.

| Method | Mechanism | Procedure | Suitability |

| ZnCl₂ Complexation | Lewis Acid Precipitation | Dissolve crude in EtOH/Et₂O. Add 2.0 equiv | Best for non-polar chalcones. |

| Silica Plug | Polarity Filtration | Dissolve crude in minimal DCM/Hexane (1:1). Pass through a short pad of Silica. Elute with Hexane/EtOAc (9:1). TPPO stays on silica. | General purpose. |

| Cold EtOH Wash | Solubility Difference | Triturate crude solid with ice-cold Ethanol. Filter. | Only if product is highly insoluble in EtOH. |

Quality Control & Validation

Self-Validating Checkpoints:

-

TLC: Chalcones are UV-active (strong absorbance). TPPO stays at the baseline in non-polar solvents (e.g., 10% EtOAc/Hexane).

-

Melting Point: Sharp melting points indicate high purity; broad ranges suggest TPPO contamination.

NMR Characterization (The "E" Signature):

The coupling constant (

-

(

)-Chalcone: Doublet at -

(

)-Chalcone: Doublet with

Figure 2: Decision tree for protocol selection and downstream processing.

References

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[11] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

-

Donaire-Arias, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Molbank, 2023(4), M1744. Link

-

Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Link

-

Vyvyan, J. R., et al. (2002). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education, 98(7), 2448–2454. Link

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. rsc.org [rsc.org]

- 9. basjsci.edu.iq [basjsci.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Workup [chem.rochester.edu]

Troubleshooting & Optimization

Technical Support: Optimization of Chalcone Synthesis via Claisen-Schmidt Condensation

Status: Operational Ticket Type: Synthesis Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Welcome to the Chalcone Synthesis Technical Support Hub. This guide is not a textbook; it is a diagnostic interface designed to resolve specific failure modes in the Claisen-Schmidt condensation between acetophenones and benzaldehydes.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic tree below.

Figure 1: Diagnostic decision tree for identifying primary side-reactions in base-catalyzed aldol condensations.

Part 2: Troubleshooting Modules

Issue 1: The "Disappearing Aldehyde" (Cannizzaro Competition)